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Compound of Interest

Compound Name: 2,5-Difluoro-4-nitrophenol

Cat. No.: B051165 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of

2,5-Difluoro-4-nitrophenol (CAS No. 120103-18-6). Due to the limited availability of

experimentally derived public data for this specific compound, this document presents a

combination of predicted spectroscopic values and data from analogous compounds. These

predictions are grounded in established principles of nuclear magnetic resonance (NMR),

infrared (IR) spectroscopy, and mass spectrometry (MS), offering a robust reference for

researchers in organic synthesis and pharmaceutical development.

Introduction
2,5-Difluoro-4-nitrophenol is a key aromatic building block in medicinal chemistry and

materials science. Its unique electronic properties, arising from the interplay of the electron-

donating hydroxyl group and the electron-withdrawing nitro and fluoro substituents, make it a

valuable intermediate for synthesizing a wide range of target molecules. Accurate

spectroscopic data is paramount for reaction monitoring, quality control, and structural

confirmation. This guide aims to fill the current data gap by providing a detailed predicted

spectroscopic profile.

Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for 2,5-
Difluoro-4-nitrophenol. These values are derived from computational models and analysis of
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structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~10.5 - 11.5 br s - Phenolic -OH

~8.0 - 8.2 d ~7-9 H-3

~7.2 - 7.4 d ~10-12 H-6

Predicted solvent: DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm Assignment

~155 - 160 C-1 (C-OH)

~150 - 155 (d) C-2 (C-F)

~115 - 120 (d) C-3 (C-H)

~140 - 145 C-4 (C-NO₂)

~155 - 160 (d) C-5 (C-F)

~110 - 115 (d) C-6 (C-H)

Predicted solvent: DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm). Carbons

attached to fluorine will appear as doublets due to ¹JCF coupling.

Table 3: Predicted ¹⁹F NMR Data
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Chemical Shift (δ) ppm Multiplicity Assignment

~(-110) - (-120) d F at C-2

~(-120) - (-130) d F at C-5

Chemical shifts are referenced to CFCl₃ (δ = 0.00 ppm). The para-nitro group is expected to

deshield adjacent fluorine atoms, influencing their chemical shifts.

Infrared (IR) Spectroscopy
Table 4: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3200 - 3600 Broad O-H stretch (phenolic)

~1600, ~1480 Medium-Strong C=C aromatic ring stretch

1520 - 1550 Strong Asymmetric NO₂ stretch

1340 - 1360 Strong Symmetric NO₂ stretch

1200 - 1250 Strong C-F stretch

~1100 Medium C-O stretch (phenolic)

Mass Spectrometry (MS)
Table 5: Expected Mass Spectrometry Data

m/z Ion

175.01 [M]⁺ (Molecular Ion)

158.01 [M-OH]⁺

145.00 [M-NO]⁺

129.01 [M-NO₂]⁺
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Based on a molecular formula of C₆H₃F₂NO₃ and a molecular weight of 175.09 g/mol .

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

outlined above. Instrument parameters should be optimized for the specific sample and

equipment used.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2,5-Difluoro-4-nitrophenol in 0.6-

0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters

include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower

natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer

relaxation delay (2-5 seconds) may be necessary to achieve an adequate signal-to-noise

ratio.

¹⁹F NMR: Acquire the spectrum with proton decoupling. ¹⁹F is a highly sensitive nucleus, so

fewer scans are typically required compared to ¹³C NMR.

Infrared (IR) Spectroscopy
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with

dry potassium bromide powder and pressing it into a transparent disk. Alternatively, for

Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on

the ATR crystal.

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32

scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

ionization method, such as Electron Ionization (EI) for a volatile compound or Electrospray
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Ionization (ESI) if dissolved in a solvent.

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).

Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for the synthesis and spectroscopic

analysis of 2,5-Difluoro-4-nitrophenol.
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Caption: Synthesis and Spectroscopic Analysis Workflow.

Conclusion
This technical guide provides a foundational spectroscopic dataset for 2,5-Difluoro-4-
nitrophenol based on predictive methods and data from analogous structures. While

experimentally obtained data is preferred, this guide offers a valuable resource for researchers

to aid in the identification and characterization of this important chemical intermediate. It is

recommended that users of this compound perform their own analytical validation.
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To cite this document: BenchChem. [Spectroscopic Profile of 2,5-Difluoro-4-nitrophenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b051165#spectroscopic-data-nmr-ir-ms-of-2-5-
difluoro-4-nitrophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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